N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Description
This compound features a quinazoline-dione core (2,4-dioxo-hexahydroquinazoline) substituted with a pentyl group at position 3 and a carboxamide-linked tryptamine moiety (N-[2-(1H-indol-3-yl)ethyl]). The tryptamine group, common in neuroactive compounds, suggests possible interactions with serotoninergic or melatoninergic pathways. Though direct evidence on its synthesis or bioactivity is absent in the provided materials, analogous compounds (e.g., pyridoquinazolinecarboxamides, benzamides) synthesized via coupling reactions (e.g., amide bond formation) imply plausible synthetic routes .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-2-3-6-13-28-23(30)19-10-9-16(14-21(19)27-24(28)31)22(29)25-12-11-17-15-26-20-8-5-4-7-18(17)20/h4-5,7-8,15-16,19,21,26H,2-3,6,9-14H2,1H3,(H,25,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTRJRZMCOWMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2CCC(CC2NC1=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinazoline Core Synthesis: The quinazoline core is often synthesized via the condensation of anthranilic acid derivatives with amides or amines.
Coupling Reaction: The final step involves coupling the indole moiety with the quinazoline core. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the quinazoline core can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, alcohols, bases like sodium hydride (NaH)
Major Products
Oxidation: Oxindole derivatives
Reduction: Reduced quinazoline derivatives
Substitution: Substituted carboxamides
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. The indole moiety is known for its presence in many bioactive molecules, including neurotransmitters and hormones, making this compound a candidate for neurological research.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. The quinazoline core is a common scaffold in many drugs, particularly those targeting cancer and inflammatory diseases. This compound’s dual structure may offer synergistic effects, enhancing its medicinal properties.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its synthesis and functionalization can lead to the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinazoline core may inhibit enzymes like tyrosine kinases. These interactions can modulate various signaling pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
a. Heterocyclic Core Variations
- Pyridoquinazolinecarboxamide (): The compound in replaces the quinazoline-dione with a benzo[g]pyrido[2,1-b]quinazoline core. This extended aromatic system may enhance π-π stacking but reduce solubility compared to the partially saturated quinazoline-dione in the target compound .
- Benzamide Derivatives (): Simple benzamides (e.g., 4-methylbenzamide, 4-chlorobenzamide) lack the quinazoline-dione ring, resulting in fewer hydrogen-bonding sites and lower structural rigidity. Substituents like chloro or methoxy groups modulate electronic properties, whereas the pentyl group in the target compound prioritizes lipophilicity .
b. Tryptamine-Linked Amides
- The target compound’s quinazoline-dione may instead target enzymes like kinases or phosphodiesterases .
- 8-Aminoquinoline-Melatonin Hybrid (): Incorporates a quinoline-aminoacetamide-tryptamine structure, designed for dual antimalarial and melatoninergic activity. The quinazoline-dione in the target compound lacks the metal-chelating quinoline moiety, suggesting divergent mechanisms .
Table 1: Key Properties of Selected Analogues
Synthesis Notes:
- The target compound may be synthesized via carbodiimide-mediated coupling between a quinazoline-dione carboxylic acid and tryptamine, analogous to methods in and .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Indole moiety : Known for its biological significance and presence in many natural products.
- Quinazoline core : Associated with various pharmacological activities.
The molecular formula is , indicating potential for diverse interactions within biological systems.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Anticancer Activity
The anticancer potential of the compound has been explored through several in vitro studies:
- Cell Lines Tested :
- Cytotoxicity :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
